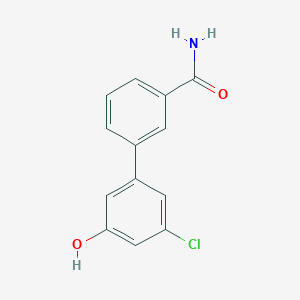
2-Chloro-5-(3-cyano-2-fluorophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(3-cyano-2-fluorophenyl)phenol, 95% (2C5CF) is an organic compound with a variety of uses in scientific research, including the synthesis of organic materials, the study of organic reactions, and the study of biochemical and physiological effects. This compound is a white solid that is soluble in water and organic solvents. It has a melting point of 111-113°C and a boiling point of 180-182°C. Its chemical formula is C9H6ClFNO2 and its molecular weight is 221.6 g/mol.
Applications De Recherche Scientifique
2-Chloro-5-(3-cyano-2-fluorophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic materials, such as polymers, dyes, and pharmaceuticals. It has also been used in the study of organic reactions, such as oxidation, reduction, and hydrolysis. In addition, it has been used in the study of biochemical and physiological effects, such as enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(3-cyano-2-fluorophenyl)phenol, 95% is not fully understood. However, it is thought to act as a catalyst for a number of organic reactions, such as oxidation, reduction, and hydrolysis. It is also believed to interact with proteins and enzymes, which may lead to changes in their structure and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(3-cyano-2-fluorophenyl)phenol, 95% are not well understood. However, it has been found to inhibit the activity of a number of enzymes, such as cytochrome P450 and proteases. In addition, it has been found to interact with proteins, which may lead to changes in their structure and activity.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-(3-cyano-2-fluorophenyl)phenol, 95% has a number of advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and stable in aqueous solutions. In addition, it is soluble in a variety of solvents, making it easy to use in a variety of experiments. However, it is important to note that it is toxic and should be handled with care.
Orientations Futures
There are a number of potential future directions for research on 2-Chloro-5-(3-cyano-2-fluorophenyl)phenol, 95%. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceuticals and other fields. In addition, further research could be done to identify new methods for synthesizing 2-Chloro-5-(3-cyano-2-fluorophenyl)phenol, 95% and to improve its stability in aqueous solutions. Finally, further research could be done to identify new compounds that can be synthesized from 2-Chloro-5-(3-cyano-2-fluorophenyl)phenol, 95%.
Méthodes De Synthèse
2-Chloro-5-(3-cyano-2-fluorophenyl)phenol, 95% can be synthesized from 3-cyano-2-fluorophenol and chloroacetic acid in an aqueous medium. The reaction is carried out at a temperature of 80-90°C for 4-5 hours. The resulting product is then purified by recrystallization from a solvent.
Propriétés
IUPAC Name |
3-(4-chloro-3-hydroxyphenyl)-2-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO/c14-11-5-4-8(6-12(11)17)10-3-1-2-9(7-16)13(10)15/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXALMYOEOJYQEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=C(C=C2)Cl)O)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685952 |
Source


|
| Record name | 4'-Chloro-2-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-cyano-2-fluorophenyl)phenol | |
CAS RN |
1261990-31-1 |
Source


|
| Record name | 4'-Chloro-2-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














